2-(6-Amino-1h-indol-1-yl)acetic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

2-(6-Amino-1H-indol-1-yl)acetic acid (CAS: 1248180-84-8) provides a unique 6-aminoindole scaffold with a free carboxylic acid for direct amide bond formation (e.g., EDC/HOBt coupling). The 6-amino group critically alters pKa, solubility, and hydrogen-bonding capacity compared to unsubstituted indole acetic acids, making it a privileged pharmacophore for HDAC/TRP channel inhibitor optimization and peptide mimetic construction. ≥98% purity (HPLC/NMR verified) guarantees reproducibility in SAR campaigns and analytical method development. This bifunctional building block is strategically unmatched for constructing bioconjugates and chemical probes. In stock; bulk quantities available with full characterization data.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B15325923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Amino-1h-indol-1-yl)acetic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)O)N
InChIInChI=1S/C10H10N2O2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6,11H2,(H,13,14)
InChIKeyPEYBHYQSQNGVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Amino-1H-indol-1-yl)acetic acid: A Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Research


2-(6-Amino-1H-indol-1-yl)acetic acid (CAS: 1248180-84-8) is an indole derivative characterized by an amino group at the 6-position and an acetic acid moiety at the 1-position of the indole ring . This compound, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol, is primarily utilized as a heterocyclic building block in research settings . Its unique substitution pattern confers distinct reactivity and potential for bioactivity, making it a valuable intermediate for synthesizing more complex indole derivatives, peptide mimetics, and enzyme substrates .

Why 2-(6-Amino-1H-indol-1-yl)acetic Acid is Not a Direct Substitute for Unsubstituted or Differently Substituted Indole Acetic Acids


Indiscriminate substitution of 2-(6-Amino-1H-indol-1-yl)acetic acid with other indole-1-acetic acid derivatives is not scientifically valid due to the profound impact of the 6-amino group on physicochemical and biological properties. This substituent is a potent hydrogen bond donor and acceptor, significantly altering the compound's pKa, solubility, and electronic distribution compared to its unsubstituted counterpart, indole-1-acetic acid . Furthermore, the 6-aminoindole core is a known pharmacophore for various targets, including histone deacetylases (HDACs) and TRP channels, whereas other regioisomers like indole-3-acetic acid (a plant hormone) or 6-nitroindole derivatives (with electron-withdrawing groups) exhibit fundamentally different activity profiles and reactivity [1][2]. Therefore, direct replacement is not possible without fundamentally altering the intended experimental outcome or synthetic pathway.

Quantitative Differentiators for 2-(6-Amino-1H-indol-1-yl)acetic Acid in Research Procurement


Molecular Weight and Density Differentiation from Unsubstituted Indole-1-acetic Acid

The presence of the 6-amino group in 2-(6-Amino-1H-indol-1-yl)acetic acid directly impacts its molecular weight and density compared to the parent compound, indole-1-acetic acid. These physical differences are critical for accurate stoichiometry calculations in synthesis and for predicting compound behavior in assays or formulations .

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Shift in Acidity (pKa) Driven by the 6-Amino Substituent

The 6-amino group in 2-(6-Amino-1H-indol-1-yl)acetic acid acts as an electron-donating group via resonance, which is expected to increase the pKa of the carboxylic acid moiety compared to indole-1-acetic acid. While an experimental pKa for the target compound is not publicly available, this trend is supported by the measured pKa of 6-aminoindole (5.53 for the amino group), which is significantly more basic than aniline (3.92) [1]. This contrasts with the pKa of 4.31 for indole-1-acetic acid . The altered acidity affects the compound's ionization state and solubility at physiological pH, a critical factor in biological assays.

Medicinal Chemistry Ionization ADME Properties

Key Intermediate for 6-Aminoindole-Based Peptide Mimetics and Enzyme Substrates

2-(6-Amino-1H-indol-1-yl)acetic acid provides a unique synthetic handle not available in simpler indole acetic acids. Its primary utility lies in the carboxyl group, which enables amide coupling via standard EDC/HOBt activation, and the 6-aminoindole moiety, which can participate in Pd-catalyzed cross-coupling reactions . This dual functionality makes it a direct precursor for synthesizing peptide mimetics and enzyme substrates, a role that unsubstituted indole-1-acetic acid or indole-3-acetic acid cannot fulfill without extensive de novo synthesis to introduce the necessary amino group .

Chemical Biology Synthetic Chemistry Medicinal Chemistry

Purity Specification for Reproducible Research

Reputable vendors supply 2-(6-Amino-1H-indol-1-yl)acetic acid with a typical purity specification of ≥98%, often verified by HPLC and NMR . This high purity standard ensures consistency in research and industrial processes, particularly for sensitive applications like enzyme assays or material science. While other indole derivatives are also available in high purity, the availability of this specific compound with a reliable quality standard from multiple suppliers is a key differentiator for procurement, as it reduces the risk of introducing impurities from less well-characterized sources .

Analytical Chemistry Quality Control Research Procurement

Optimal Research and Industrial Application Scenarios for 2-(6-Amino-1H-indol-1-yl)acetic Acid Based on Demonstrated Evidence


Synthesis of 6-Aminoindole-Containing Peptide Mimetics and Enzyme Substrates

This compound is ideally suited as a starting material or intermediate for constructing peptide mimetics and enzyme substrates that require a 6-aminoindole core. The free carboxylic acid group allows for direct and efficient amide bond formation using standard coupling reagents (e.g., EDC/HOBt), while the 6-aminoindole moiety provides a versatile scaffold for further diversification via cross-coupling reactions . This application leverages the bifunctional nature of the compound, a feature absent in simpler indole acetic acids, making it a strategic procurement choice for projects focused on novel bioconjugates or chemical probes .

Medicinal Chemistry Scaffold for Exploring 6-Aminoindole Pharmacophores

Given the known biological activity of 6-aminoindole-containing compounds as inhibitors of targets like HDACs and TRP channels, 2-(6-Amino-1H-indol-1-yl)acetic acid serves as a privileged scaffold for medicinal chemistry optimization . Researchers can use this building block to systematically vary the substituent on the acetic acid moiety (e.g., through amide formation) to explore structure-activity relationships (SAR) and optimize drug-like properties. The defined purity and physicochemical profile of this specific building block ensure the reliability and reproducibility of SAR campaigns, making it a preferred choice over custom synthesis of similar but uncharacterized intermediates.

Calibration and Validation in Analytical Method Development

The high purity (≥98%) of commercially available 2-(6-Amino-1H-indol-1-yl)acetic acid, supported by certificates of analysis (HPLC, NMR), makes it an appropriate reference standard for developing and validating analytical methods . It can be used as a model compound for method development in HPLC, LC-MS, or NMR for detecting and quantifying similar indole-based impurities or metabolites in complex mixtures . This application provides a tangible, quality-driven justification for procurement in analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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